molecular formula C13H17NO2 B2964844 Ethyl 3-(4-(dimethylamino)phenyl)acrylate CAS No. 1552-97-2; 39806-13-8

Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Cat. No.: B2964844
CAS No.: 1552-97-2; 39806-13-8
M. Wt: 219.284
InChI Key: MNUCAAWKJBVDCA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-(dimethylamino)phenyl)acrylate can be synthesized through several methods. One common method involves the reaction of ethyl cinnamate with dimethylamine in the presence of a base such as sodium ethylate . The reaction is typically carried out in an autoclave at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of acrylic acid esters with dimethylaminoethanol under acid catalysis . This method allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(dimethylamino)phenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 3-(4-(dimethylamino)phenyl)acrylate involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-(dimethylamino)phenyl)acrylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of the dimethylamino group and the phenyl ring, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUCAAWKJBVDCA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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